Macbecin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

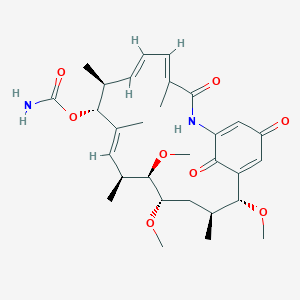

C30H42N2O8 |

|---|---|

Molecular Weight |

558.7 g/mol |

IUPAC Name |

[(4E,6E,8S,9R,10E,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9+,17-11+,18-12+/t16-,19-,20-,24-,26+,27+,28+/m0/s1 |

InChI Key |

PLTGBUPHJAKFMA-IFKXFWSWSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)C)OC(=O)N)\C)C)OC)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |

Synonyms |

geldanamycin, 6,17-didemethoxy-15-methoxy-6-methyl-11-O-methyl-, (6S,15R)- macbecin I |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Macbecin I and II: A Technical Guide to their Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macbecin I and this compound II are ansamycin antibiotics first isolated from the actinomycete Nocardia sp. No. C-14919.[1] These compounds belong to the benzoquinone and hydroquinone classes, respectively, and have demonstrated a range of biological activities, including antitumor, antibacterial, and antifungal properties.[1][2] Their unique structure and mechanism of action have made them subjects of interest in drug discovery and development, particularly in the field of oncology. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activities of this compound I and II, with a focus on the experimental protocols and quantitative data necessary for researchers in the field.

Data Presentation

Physicochemical Properties

| Property | This compound I | This compound II | Reference |

| Molecular Formula | C₃₀H₄₂N₂O₈ | C₃₀H₄₄N₂O₈ | [3] |

| Molecular Weight | 558.67 g/mol | 560.68 g/mol | [3] |

| Appearance | Yellow Powder | Colorless Needles | [3] |

| Melting Point | 243 - 246 °C (decomp.) | 225 - 228 °C (decomp.) | [3] |

| UV λmax (MeOH) | 278 nm, 380 nm | 285 nm, 305 nm (sh) | [3] |

| Optical Rotation [α]D²⁵ | +350° (c 0.5, CHCl₃) | +120° (c 0.5, CHCl₃) | [3] |

| Solubility | Soluble in DMSO, chloroform, ethyl acetate; sparingly soluble in methanol, ethanol; insoluble in water, n-hexane. | Soluble in DMSO, chloroform, ethyl acetate; sparingly soluble in methanol, ethanol; insoluble in water, n-hexane. | [3] |

Biological Activity: In Vitro Cytotoxicity

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| Hsp90 activity | This compound I | 2 | |

| General Cytocidal Activity | This compound I | ~0.4 |

Biological Activity: In Vivo Antitumor Activity

| Tumor Model | Compound | Dosage | % ILS (Increase in Lifespan) | Reference |

| Murine Leukemia P388 | This compound I | 10 mg/kg/day (i.p.) | 97 | [4] |

| Murine Leukemia P388 | This compound II | - | Active | [3] |

| Melanoma B16 | This compound I | 5 mg/kg/day (i.p.) | 103 | [4] |

| Ehrlich Carcinoma | This compound I | 10 mg/kg/day (i.p.) | 206 | [4] |

| Leukemia L1210 | This compound I | - | Slight (39% ILS) | [4] |

Experimental Protocols

Fermentation of Nocardia sp. No. C-14919

A detailed, step-by-step protocol from the original discovery papers is not publicly available. However, based on the initial reports, the following is a summary of the likely fermentation process:

-

Producing Organism: Nocardia sp. No. C-14919 (N-2001).[1]

-

Culture Medium: A suitable medium for actinomycete growth, likely containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. Production of Macbecins is markedly enhanced by the addition of L-tyrosine to the culture medium.[1]

-

Inoculation and Incubation: A seed culture of Nocardia sp. No. C-14919 is used to inoculate the production medium. Fermentation is carried out in shake flasks or fermenters under aerobic conditions at a controlled temperature (typically 28-30°C for Nocardia species) for a period of several days.

-

Monitoring: The production of Macbecins is monitored over time using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the culture broth extract.

Extraction and Isolation of this compound I and II

The following is a generalized protocol for the extraction and purification of Macbecins from the fermentation broth, based on common methods for ansamycin antibiotics:

-

Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent such as ethyl acetate at an acidic pH. The organic layer containing the Macbecins is separated from the aqueous layer and the mycelial cake.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations to purify this compound I and II. This typically involves:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity. This compound I (yellow) and this compound II (colorless) are often separated at this stage.

-

Preparative TLC or HPLC: Further purification of the this compound-containing fractions is achieved using preparative thin-layer chromatography or high-performance liquid chromatography to yield pure compounds.

-

Structure Elucidation

The structures of this compound I and II were determined using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy: To identify the chromophores present in the molecules.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and amides.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed carbon-hydrogen framework and the connectivity of the atoms.

Mandatory Visualization

Experimental Workflow: From Fermentation to Pure Compounds

Caption: Workflow for this compound I and II production and isolation.

Signaling Pathway: this compound II-mediated MHC-I Upregulation

Caption: this compound II enhances MHC-I surface expression.[5]

Logical Relationship: this compound II and SMAD4-Negative Colon Cancer

Caption: this compound II shows increased potency in SMAD4-negative colon cancer cells.

References

- 1. Macbecins I and II, new antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macbecins I and II, new antitumor antibiotics. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenotypic change from transformed to normal induced by benzoquinonoid ansamycins accompanies inactivation of p60src in rat kidney cells infected with Rous sarcoma virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Elucidation of the Macbecin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Macbecin, a member of the ansamycin family of natural products, has garnered significant interest for its potent antitumor properties.[1] Understanding its intricate biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and the generation of novel analogs. This technical guide provides an in-depth exploration of the elucidation of the this compound biosynthesis pathway in its native producer, Actinosynnema pretiosum, detailing the genetic blueprint, the key enzymatic players, and the experimental methodologies employed to unravel this complex molecular assembly line.

The this compound Biosynthetic Gene Cluster: A Genetic Roadmap

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a contiguous cluster, designated BGC0000090 in the MIBiG database.[2] This cluster, spanning over 100 kilobases of DNA, encodes a suite of enzymes that work in a coordinated fashion to construct the this compound scaffold from simple metabolic precursors. The core of this machinery is a Type I polyketide synthase (PKS), which is responsible for the assembly of the polyketide backbone. The gene cluster also contains genes encoding enzymes for the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, as well as a variety of tailoring enzymes that modify the polyketide chain to yield the final this compound structures.

The Biosynthetic Pathway: A Step-by-Step Assembly

The elucidation of the this compound biosynthetic pathway has been primarily achieved through a combination of gene knockout studies, heterologous expression of the gene cluster, and feeding studies with labeled precursors. While a definitive, fully characterized pathway with all intermediates remains a subject of ongoing research, a proposed pathway can be constructed based on the functional analysis of the this compound gene cluster and by analogy to the well-studied biosynthesis of the related ansamycin, geldanamycin.

1. Formation of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)

The biosynthesis of this compound is initiated with the formation of the AHBA starter unit. This crucial building block is synthesized from precursors derived from the shikimate pathway. A set of genes within the this compound cluster, homologous to those in other ansamycin pathways, are responsible for this conversion.

2. Polyketide Chain Assembly: The PKS Machinery

The core of the this compound molecule is a polyketide chain assembled by a large, multi-domain Type I PKS enzyme complex, encoded by the mbcAI, mbcAII, and mbcAIII genes. This enzymatic assembly line iteratively adds extender units, derived from malonyl-CoA and methylmalonyl-CoA, to the growing polyketide chain. The specific sequence and combination of catalytic domains within the PKS modules dictate the length and pattern of methylation and reduction of the polyketide backbone.

3. Post-PKS Tailoring Modifications

Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the molecule to create the final this compound structure. These modifications are crucial for the biological activity of the compound and include:

-

Cyclization: An amide synthetase is proposed to catalyze the intramolecular cyclization of the polyketide chain, forming the characteristic macrocyclic lactam ring of the ansamycin core.

-

Hydroxylation, Methylation, and Carbamoylation: A suite of tailoring enzymes, including cytochrome P450 monooxygenases, methyltransferases, and carbamoyltransferases, are encoded within the gene cluster. These enzymes are responsible for the specific hydroxylations, methylations, and the addition of the carbamoyl group that adorn the this compound scaffold.

-

Quinone Formation: The conversion of the hydroquinone form (this compound II) to the benzoquinone form (this compound I) is likely catalyzed by an oxidase.[1][3]

Quantitative Data Summary

Quantitative data for the this compound biosynthetic pathway is not extensively available in the public domain. However, studies on related ansamycin biosynthesis and general PKS systems provide a framework for understanding the efficiency of the pathway. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding and for metabolic engineering efforts.

| Parameter | Description | Typical Range/Units | Relevance |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for key enzymes (e.g., PKS loading module, tailoring enzymes). | µM to mM for Km; s-1 for kcat | Indicates substrate affinity and catalytic efficiency, crucial for identifying bottleneck steps. |

| Precursor Incorporation Rates | Efficiency of incorporation of labeled precursors (e.g., 13C-labeled acetate, propionate, or AHBA) into the final product. | % incorporation | Confirms the origin of building blocks and the flux through the pathway. |

| Product Titer | Concentration of this compound produced under specific fermentation conditions. | mg/L or µg/mL | A key metric for evaluating the overall efficiency of the biosynthetic pathway and the impact of genetic modifications. |

| Gene Expression Levels (qRT-PCR) | Relative transcript abundance of biosynthetic genes under different conditions. | Fold change | Correlates gene expression with product formation and helps identify regulatory mechanisms. |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a variety of molecular genetics and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Disruption via Homologous Recombination

This technique is used to inactivate a specific gene within the this compound biosynthetic cluster to determine its function.

Methodology:

-

Construct a Disruption Cassette: A DNA cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene is constructed.

-

Transformation: The disruption cassette is introduced into Actinosynnema pretiosum via protoplast transformation or intergeneric conjugation from E. coli.

-

Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events will result in the replacement of the target gene with the resistance cassette.

-

Genotypic Verification: The correct gene replacement is confirmed by PCR analysis and Southern blotting of genomic DNA from the mutant strain.

-

Phenotypic Analysis: The mutant strain is fermented, and the resulting metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe the effect of the gene knockout on this compound production. The accumulation of a biosynthetic intermediate or the complete abolition of production provides strong evidence for the function of the disrupted gene.

Heterologous Expression of the this compound Gene Cluster

This powerful technique involves transferring the entire this compound biosynthetic gene cluster into a more genetically tractable host organism, such as a different Streptomyces species.[4]

Methodology:

-

Cloning the Gene Cluster: The large this compound gene cluster is cloned into a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

-

Host Strain Selection: A well-characterized and genetically amenable host strain, often a derivative of Streptomyces coelicolor or Streptomyces lividans, is chosen. These hosts are typically engineered to have low levels of endogenous secondary metabolite production to reduce background noise.

-

Transformation of the Host: The vector containing the this compound gene cluster is introduced into the heterologous host via conjugation or protoplast transformation.

-

Fermentation and Analysis: The engineered host strain is cultivated under various fermentation conditions to induce the expression of the heterologous gene cluster. The culture broth is then extracted and analyzed by HPLC and MS to detect the production of this compound or related novel compounds.

-

Metabolic Engineering: The heterologous expression system provides a platform for more rapid and efficient genetic manipulation of the biosynthetic pathway to generate novel this compound analogs.

In Vitro Enzymatic Assays

To definitively determine the function of a specific enzyme in the pathway, in vitro assays are performed using purified enzyme and its putative substrate.

Methodology:

-

Gene Cloning and Protein Expression: The gene encoding the enzyme of interest is cloned into an expression vector, and the protein is overexpressed in a suitable host, such as E. coli.

-

Protein Purification: The recombinant protein is purified to homogeneity using affinity chromatography and other purification techniques.

-

Enzymatic Reaction: The purified enzyme is incubated with its predicted substrate(s) and any necessary cofactors under optimized reaction conditions (pH, temperature, time).

-

Product Analysis: The reaction mixture is analyzed by techniques such as HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product of the enzymatic reaction. This confirms the specific catalytic function of the enzyme.

Visualizing the Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in the elucidation of this compound biosynthesis.

References

- 1. Macbecins I and II, new antitumor antibiotics. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BGC0000090 [mibig.secondarymetabolites.org]

- 3. Total synthesis of this compound I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterologous expression of gene clusters - ActinoBase [actinobase.org]

Macbecin-Induced Degradation of HSP90 Client Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[1] Many of these client proteins are critical components of signal transduction pathways that drive cellular processes such as growth, survival, and differentiation. In cancer cells, HSP90 is often overexpressed and plays a pivotal role in maintaining the function of oncoproteins, making it a compelling target for cancer therapy.[2]

Macbecin, a benzoquinone ansamycin antibiotic, has been identified as a potent inhibitor of HSP90.[1] It binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its essential ATPase activity. This disruption of the HSP90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.[3] This targeted degradation of oncoproteins underlies the antitumor activity of this compound.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on the induced degradation of HSP90 client proteins. It includes quantitative data on this compound's activity, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

Quantitative Analysis of this compound Activity

This compound has been shown to compare favorably to the well-known HSP90 inhibitor geldanamycin, exhibiting greater solubility and stability.[1] The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effect on HSP90 client proteins.

| Parameter | Value | Reference |

| IC₅₀ (HSP90 ATPase Activity) | 2 µM | [1] |

| K_d_ (Binding Affinity to HSP90) | 0.24 µM | [1] |

Table 1: In Vitro Activity of this compound Against HSP90. This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound on HSP90's ATPase activity and its dissociation constant (K_d_), indicating its binding affinity to HSP90.

| Cell Line | Client Protein | This compound Concentration | Treatment Time | % Degradation | Reference |

| DU145 (Prostate Cancer) | ErbB2 | 1 µM | Not Specified | Significant Degradation | [1] |

| DU145 (Prostate Cancer) | cRaf1 | 1 µM | Not Specified | Significant Degradation | [1] |

| DU145 (Prostate Cancer) | ErbB2 | 10 µM | Not Specified | Significant Degradation | [1] |

| DU145 (Prostate Cancer) | cRaf1 | 10 µM | Not Specified | Significant Degradation | [1] |

Table 2: this compound-Induced Degradation of HSP90 Client Proteins. This table presents data on the degradation of specific HSP90 client proteins in a cancer cell line upon treatment with this compound. The data is qualitative ("Significant Degradation") as reported in the source.

Signaling Pathway

The inhibition of HSP90 by this compound initiates a cascade of events leading to the degradation of its client proteins. This pathway involves the disruption of the chaperone cycle, leading to client protein misfolding and subsequent recognition by the cellular protein degradation machinery.

Figure 1: this compound-Induced HSP90 Client Protein Degradation Pathway. This diagram illustrates the normal HSP90 chaperone cycle and how this compound disrupts this cycle, leading to the ubiquitination and proteasomal degradation of client proteins.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the effects of this compound on HSP90 and its client proteins.

Western Blot Analysis for Client Protein Degradation

This protocol is used to qualitatively and quantitatively assess the levels of specific HSP90 client proteins in cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Seed the cancer cell line of interest (e.g., DU145, MCF-7, SK-Br-3) in 6-well plates and allow them to adhere and reach 70-80% confluency.[2]

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).[2]

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[2]

-

Collect the supernatant containing the protein extract.[2]

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.[2]

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.[2]

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[2]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[2]

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]

-

Incubate the membrane with primary antibodies specific for the HSP90 client protein of interest (e.g., ErbB2, cRaf1, Akt) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[2]

-

Wash the membrane three times with TBST.[2]

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane again three times with TBST.[2]

7. Detection and Analysis:

-

Prepare the enhanced chemiluminescence (ECL) substrate and incubate with the membrane.[2]

-

Capture the chemiluminescent signal using a digital imager.[2]

-

Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein levels.[4]

Figure 2: Western Blot Workflow. This diagram outlines the key steps involved in performing a western blot analysis to measure the degradation of HSP90 client proteins.

Immunoprecipitation of HSP90-Client Protein Complexes

This protocol is used to isolate HSP90 and its interacting client proteins to study the effect of this compound on complex formation.

1. Cell Lysis:

-

Culture and treat cells with this compound as described for Western Blotting.

-

Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors to preserve protein-protein interactions.[5]

-

Clarify the lysate by centrifugation.[5]

2. Pre-clearing:

-

Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[5]

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-HSP90 antibody overnight at 4°C with gentle rotation.[5]

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.[5]

4. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[6]

5. Elution:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

6. Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against specific HSP90 client proteins.

Figure 3: Immunoprecipitation Workflow. This diagram shows the sequential steps for immunoprecipitating HSP90 and its associated proteins.

Pulse-Chase Analysis of Protein Degradation

This metabolic labeling technique is used to directly measure the half-life of an HSP90 client protein and determine how it is affected by this compound treatment.

1. Cell Preparation:

2. Pulse Labeling:

-

Starve the cells in methionine/cysteine-free medium for 30-60 minutes.[8]

-

"Pulse" the cells by incubating them in the same medium supplemented with [³⁵S]-methionine/cysteine for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.[8]

3. Chase:

-

Terminate the pulse by washing the cells with complete medium containing an excess of unlabeled methionine and cysteine (the "chase" medium).[7]

-

Divide the cells into two groups: one treated with this compound and a vehicle control.

-

Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 16, 24 hours).[7]

4. Immunoprecipitation and Analysis:

-

Lyse the cells at each time point.

-

Immunoprecipitate the specific HSP90 client protein of interest.

-

Resolve the immunoprecipitated proteins by SDS-PAGE.

-

Visualize the radiolabeled protein by autoradiography and quantify the band intensity.[8]

5. Data Analysis:

-

Plot the amount of remaining radiolabeled protein against time to determine the protein's half-life in the presence and absence of this compound.

Figure 4: Pulse-Chase Analysis Workflow. This diagram illustrates the methodology for determining protein half-life using pulse-chase labeling.

Conclusion

This compound is a promising HSP90 inhibitor that induces the degradation of a range of oncoproteins, highlighting its therapeutic potential in oncology. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows serve as a practical resource for designing and executing studies to further elucidate the effects of this compound and other HSP90 inhibitors. A thorough understanding of these methodologies is crucial for the continued development of this class of targeted cancer therapeutics.

References

- 1. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of Macbecin Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macbecin, a benzenoid ansamycin antibiotic, demonstrates significant antitumor activity through multiple downstream molecular mechanisms. This technical guide provides an in-depth analysis of the core downstream effects of this compound treatment, focusing on its role as a potent inhibitor of Heat Shock Protein 90 (HSP90), its impact on Major Histocompatibility Complex (MHC) Class I antigen presentation, and its specific efficacy in SMAD4-negative cancers. This document synthesizes quantitative data, details experimental methodologies for key assays, and visualizes the complex signaling pathways involved.

Core Mechanism of Action: HSP90 Inhibition

This compound I is a high-affinity inhibitor of HSP90, binding to the N-terminal ATP-binding pocket of the chaperone protein.[1][2][3] This inhibition disrupts the HSP90 chaperone cycle, which is critical for the conformational maturation and stability of a wide array of "client" proteins, many of which are oncoproteins essential for tumor growth and survival. The primary downstream effect of HSP90 inhibition by this compound is the targeted degradation of these client proteins via the ubiquitin-proteasome pathway.

Quantitative Impact on HSP90 Activity

This compound I has been shown to be a more potent inhibitor of HSP90 than the well-characterized inhibitor Geldanamycin.[1]

| Parameter | Value | Reference |

| HSP90 ATPase Activity (IC50) | 2 µM | [2][3] |

| HSP90 Binding Affinity (Kd) | 0.24 µM | [2][3] |

| General Cytocidal Activity (IC50) | ~0.4 µM | [1] |

Degradation of Key Oncoproteins

Treatment with this compound leads to the degradation of critical HSP90 client proteins, including:

-

ErbB2 (HER2): A receptor tyrosine kinase overexpressed in several cancers, notably breast cancer.

-

c-Raf-1: A serine/threonine-protein kinase involved in the MAPK/ERK signaling pathway that regulates cell proliferation and survival.

Signaling Pathway: HSP90 Inhibition and Client Protein Degradation

The following diagram illustrates the downstream effects of this compound on the HSP90 chaperone cycle and subsequent client protein degradation.

Immunomodulatory Effects: Upregulation of MHC Class I

Recent findings have elucidated a novel downstream effect of this compound II: the upregulation of MHC Class I expression on the surface of tumor cells. This enhances the presentation of tumor antigens to cytotoxic T lymphocytes, thereby potentiating anti-tumor immunity and the efficacy of immunotherapies.

Mechanism of MHC-I Upregulation

This compound II increases MHC-I expression post-translationally by inhibiting its lysosomal degradation. This leads to a greater abundance of MHC-I molecules on the cell surface available for antigen presentation.

Quantitative Data on MHC-I Expression

In DCIS.com breast cancer cells, this compound II treatment resulted in a dose-dependent increase in cell surface MHC-I expression.

| This compound II Concentration | Outcome | Reference |

| 0.1 µM | Significant increase in cell surface MHC-I | [4] |

| 0.5 µM | Significant increase in cell surface MHC-I | [4] |

Signaling Pathway: Inhibition of MHC-I Lysosomal Degradation

The following diagram illustrates how this compound II treatment leads to increased MHC-I surface expression.

Enhanced Efficacy in SMAD4-Negative Cancers

This compound II has demonstrated increased potency in colon cancer cell lines with a SMAD4-negative status.[2][5] SMAD4 is a crucial tumor suppressor and a central component of the Transforming Growth Factor-β (TGF-β) signaling pathway.

Link between HSP90, TGF-β Signaling, and SMAD4

HSP90 is known to be a chaperone for TGF-β receptors (TβRI and TβRII).[6][7] Inhibition of HSP90 leads to the ubiquitination and degradation of these receptors, thereby disrupting TGF-β signaling.[6][7] In SMAD4-negative cancers, the canonical TGF-β pathway is already compromised. The additional disruption of TGF-β receptor stability by an HSP90 inhibitor like this compound could create a synthetic lethal-like effect, leading to enhanced cytotoxicity in these specific cancer cells.

Cell Line Specificity of this compound II

Studies have shown that this compound II preferentially inhibits the growth of SMAD4-negative colon cancer cell lines.

| Cell Line | SMAD4 Status | This compound II Potency | Reference |

| HT-29 | Negative | Increased | [2][5] |

| COLO-205 | Negative | Increased | [2] |

| HCT-116 | Expressing | Lower | [2][5] |

| HCT-15 | Expressing | Lower | [2] |

Logical Relationship: this compound II in SMAD4-Negative Cancer

The following diagram outlines the proposed mechanism for the enhanced effect of this compound II in SMAD4-negative cancer cells.

Experimental Protocols

HSP90 ATPase Inhibition Assay

This protocol is a generalized method for determining the IC50 of this compound against HSP90's ATPase activity.

-

Reagents: Recombinant human HSP90α, ATP, malachite green solution, phosphate standard.

-

Procedure:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).

-

Add HSP90α to the wells of a 96-well plate.

-

Add serial dilutions of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 4 hours).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

-

Read absorbance at ~620 nm.

-

Calculate the percentage of inhibition relative to the control and determine the IC50 value using non-linear regression analysis.

-

Cell Viability (MTT) Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Plate cells (e.g., DU145, HT-29, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Client Protein Degradation

This protocol is used to visualize and quantify the degradation of HSP90 client proteins.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 0, 6, 12, 24 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against HER2, c-Raf, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Use an ECL substrate to detect the protein bands and capture the image using a chemiluminescence imaging system.

-

Analysis: Perform densitometry to quantify the band intensities and normalize to the loading control to determine the relative protein levels.

In Vivo Xenograft Tumor Growth Study

This protocol provides a general framework for assessing the antitumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., DU145) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Calculate the tumor growth inhibition (T/C ratio) to evaluate the efficacy of the treatment.

Conclusion

This compound exerts its potent antitumor effects through a multi-pronged downstream cascade. Its primary mechanism, the inhibition of HSP90, leads to the degradation of key oncoproteins, disrupting critical cancer cell signaling pathways. Furthermore, its ability to upregulate MHC Class I expression by preventing lysosomal degradation highlights its potential as an immunomodulatory agent that can enhance the efficacy of cancer immunotherapies. The specific vulnerability of SMAD4-negative cancers to this compound, likely through the disruption of the TGF-β signaling pathway, opens avenues for targeted therapeutic strategies. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and related compounds as novel anticancer agents.

References

- 1. Smad4 loss promotes lung cancer formation but increases sensitivity to DNA topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemogenomic analysis identifies this compound II as a compound specific for SMAD4-negative colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SMAD4 Deficiency Promotes Pancreatic Cancer Progression and Confers Susceptibility to TGFβ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Critical regulation of TGFβ signaling by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical regulation of TGFbeta signaling by Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Macbecin's Antitumor Activity: A Technical Guide to its Structure-Activity Relationship as an Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macbecin, a member of the ansamycin family of antibiotics, has garnered significant interest in the field of oncology for its potent antitumor properties. These macrocyclic lactams exert their effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Hsp90 Inhibition

Hsp90 is an ATP-dependent molecular chaperone that plays a pivotal role in the conformational maturation and stability of a wide array of client proteins, many of which are oncoproteins. The chaperone cycle of Hsp90 is essential for its function. This compound, like other ansamycin antibiotics such as Geldanamycin, binds to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins by the proteasome. The degradation of these oncoproteins, including key signaling kinases and transcription factors, simultaneously disrupts multiple oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Data Presentation: Quantitative Structure-Activity Relationship (SAR)

The antitumor activity of this compound and its analogs is intrinsically linked to their ability to inhibit Hsp90. The following tables summarize the available quantitative data for this compound I, its hydroquinone form this compound II, the well-known Hsp90 inhibitor Geldanamycin, and a key non-quinone this compound analog, BHI-001.

| Compound | Hsp90 ATPase Inhibition IC50 (µM) | Hsp90 Binding Affinity Kd (µM) | Source(s) |

| This compound I | 2 | 0.24 | [1][2] |

| Geldanamycin | 7 | 1.2 | [1][2] |

| Compound | Hsp90 Binding Affinity Kd (nM) | Source(s) |

| BHI-001 | 3 | [3] |

Key SAR Insights:

-

Ansa Chain and Macrocyclic Core: The 19-membered macrocyclic lactam structure is essential for binding to the Hsp90 ATP pocket.

-

Quinone Moiety: this compound I possesses a benzoquinone ring, which is a common feature among many ansamycin Hsp90 inhibitors. However, the non-quinone analog, BHI-001, demonstrates significantly enhanced binding affinity (Kd = 3 nM) compared to this compound I (Kd = 240 nM).[3] This suggests that the quinone moiety is not essential for Hsp90 binding and its removal can lead to more potent inhibitors, potentially with an improved safety profile by avoiding redox cycling associated with quinones.

-

Hydroquinone Form: this compound II is the hydroquinone form of this compound I.[4] While specific binding data is limited in the provided results, studies on other ansamycins suggest that the reduced hydroquinone form can exhibit tighter binding to Hsp90.[5] Furthermore, this compound II has shown increased potency in SMAD4-negative colon cancer cells, suggesting a potential for selective activity.[6][7]

-

Comparison with Geldanamycin: this compound I exhibits a stronger binding affinity and more potent inhibition of Hsp90 ATPase activity compared to Geldanamycin.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of this compound and its analogs. The following are protocols for key experiments.

Hsp90 ATPase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.

Materials:

-

Purified recombinant human Hsp90α

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

-

ATP solution (e.g., 1 mM)

-

Malachite Green Reagent

-

This compound analogs dissolved in DMSO

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the this compound analogs in the assay buffer.

-

In a 96-well plate, add the Hsp90 enzyme to the assay buffer.

-

Add the this compound analogs at various concentrations to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specific period (e.g., 90 minutes).

-

Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the analog and determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration.

Isothermal Titration Calorimetry (ITC) for Hsp90 Binding Affinity (Kd)

ITC directly measures the heat change that occurs upon binding of a ligand (this compound analog) to a protein (Hsp90), allowing for the determination of the dissociation constant (Kd).

Materials:

-

Purified recombinant human Hsp90α

-

Dialysis Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl₂

-

This compound analogs dissolved in the same dialysis buffer

-

Isothermal Titration Calorimeter

Procedure:

-

Dialyze both the Hsp90 protein and the this compound analog solution extensively against the same buffer to minimize heat of dilution effects.

-

Determine the accurate concentrations of the protein and the ligand.

-

Load the Hsp90 solution into the sample cell of the calorimeter.

-

Load the this compound analog solution into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution, measuring the heat evolved or absorbed after each injection.

-

Integrate the heat-flow peaks to obtain the heat of reaction for each injection.

-

Plot the heat of reaction per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, HT-29)

-

Cell culture medium and supplements

-

This compound analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound analogs for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Hsp90 Client Protein Degradation Assay (Western Blot)

This assay is used to confirm the mechanism of action of this compound analogs by observing the degradation of known Hsp90 client proteins.

Materials:

-

Cancer cell line

-

This compound analogs

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, Her2, c-Raf) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat the cancer cells with the this compound analog at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with primary antibodies against the target client proteins and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of client protein degradation relative to the loading control.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the Hsp90 signaling pathway and a typical experimental workflow for evaluating this compound analogs.

Conclusion

The structure-activity relationship of this compound as an Hsp90 inhibitor is a promising area of research for the development of novel anticancer agents. Key structural modifications, particularly at the benzoquinone moiety, have been shown to significantly impact binding affinity and inhibitory potency. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of novel this compound analogs. Future efforts in the synthesis and evaluation of a broader range of derivatives will be crucial for elucidating a more comprehensive SAR and for the optimization of lead compounds with enhanced therapeutic potential and improved pharmacological properties.

References

- 1. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitative Structure–Activity Relationships for the Flavonoid-Mediated Inhibition of P-Glycoprotein in KB/MDR1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy | EMBO Molecular Medicine [link.springer.com]

The Rise of Macbecin: A Journey from Soil Bacterium to Potent Antitumor Agent

An In-depth Technical Guide on the Core History and Ansamycin Analogues of Macbecin for Researchers, Scientists, and Drug Development Professionals.

Discovered in the late 1970s from the soil bacterium Nocardia sp., this compound and its analogues represent a compelling class of benzenoid ansamycin antibiotics that have garnered significant interest for their potent antitumor properties. This technical guide delves into the history of this compound, detailing its isolation, characterization, and the subsequent development of its analogues. We will explore the intricate mechanism of action, provide a summary of its biological activities, and outline the experimental protocols that have been pivotal in its study.

Discovery and Isolation

Macbecins I and II were first isolated from the culture broth of Nocardia sp. No. C-14919.[1] this compound I possesses a benzoquinone nucleus, while this compound II has a hydroquinone nucleus.[1] Both compounds demonstrated notable antitumor activity, particularly against murine leukemia P388 in vivo.[1]

Experimental Protocol: Isolation and Purification of Macbecins

General Workflow for this compound Isolation:

Figure 1. A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Nocardia sp. C-14919 is cultured in a suitable nutrient medium under optimal conditions to promote the production of Macbecins.

-

Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to transfer the Macbecins from the aqueous phase to the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate Macbecins I and II. This typically involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate) to separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing Macbecins are further purified using size-exclusion chromatography on a Sephadex LH-20 column.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., a reverse-phase C18 column) and mobile phase to yield highly pure this compound I and this compound II.

-

-

Characterization: The purified compounds are then characterized using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and X-ray crystallography to confirm their structures.

Total Synthesis of this compound I

The first total enantiospecific synthesis of (+)-macbecin I was achieved by Baker and Castro.[2] Their convergent approach involved the coupling of two key fragments, an epoxide and a vinyl iodide-derived higher-order cyanocuprate.[2]

Experimental Protocol: Key Steps in the Total Synthesis of (+)-Macbecin I

The total synthesis of (+)-Macbecin I is a complex, multi-step process. The following outlines the key strategic reactions as reported by Baker and Castro.

Key Synthetic Steps:

Figure 2. A simplified workflow of the total synthesis of (+)-Macbecin I.

Methodology:

-

Fragment Synthesis: The synthesis begins with the preparation of two key building blocks: an epoxide fragment and a vinyl iodide fragment. The required stereochemistries are established using enantioselective aldol condensations and Sharpless epoxidation.[2]

-

Coupling Reaction: The two fragments are joined together using a higher-order cyanocuprate derived from the vinyl iodide.[2]

-

Macrocyclization: The resulting linear precursor is then cyclized to form the characteristic macrolactam ring of the ansamycin core. This was achieved by reacting the amino acid precursor with either 2-mesitylenesulphonyl chloride or bis(2-oxo-3-oxazolidinyl)phosphinic chloride.[2]

-

Functional Group Manipulations: Following macrocyclization, further chemical transformations are carried out to install the remaining functional groups, including the carbamate moiety.[2]

-

Final Oxidation: The synthesis is completed by the oxidation of the hydroquinone to the corresponding benzoquinone to yield (+)-Macbecin I. This final step is accomplished using cerium(IV) ammonium nitrate.[2]

Mechanism of Action: HSP90 Inhibition

This compound exerts its potent antitumor effects by inhibiting Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[3][4] By binding to the ATP-binding pocket of HSP90, this compound disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[4][5][6]

Signaling Pathway: HSP90 Inhibition and Client Protein Degradation

The inhibition of HSP90 by this compound triggers a cascade of events leading to the degradation of a wide array of oncoproteins involved in cell growth, proliferation, and survival.

Figure 3. Signaling pathway of HSP90 inhibition by this compound leading to client protein degradation.

Biological Activity of this compound and its Analogues

This compound and its analogues have demonstrated a broad spectrum of biological activities, including potent antitumor and antimicrobial effects.

Antitumor Activity

This compound I has shown significant antitumor activity against various cancer cell lines. It potently inhibits the ATPase activity of HSP90 with an IC50 of 2 µM and binds with a high affinity (Kd = 0.24 µM).[3] this compound II has been identified as being particularly potent in SMAD4-negative colon cancer cells.[7]

Table 1: Antitumor Activity of this compound I

| Cell Line | IC50 (µM) | Reference |

| HSP90 ATPase Assay | 2 | [3] |

| DU145 (Prostate) | Not specified, but significant tumor growth reduction | [3] |

| KB (Nasopharyngeal) | Cytotoxicity observed at ≥ 0.1 µg/ml | [8] |

| Leukemia P388 | 97% increase in life span at 10 mg/kg | [8] |

| Melanoma B16 | 103% increase in life span at 5 mg/kg | [8] |

| Ehrlich Carcinoma | 206% increase in life span at 10 mg/kg | [8] |

Antimicrobial Activity

Macbecins are moderately active against several Gram-positive bacteria and fungi.

Table 2: Antimicrobial Activity of Macbecins

| Organism | MIC (µg/ml) | Reference |

| Staphylococcus aureus | Not specified, but active | General ansamycin activity |

| Bacillus subtilis | Not specified, but active | General ansamycin activity |

| Candida albicans | Not specified, but active | General ansamycin activity |

Ansamycin Analogues and Structure-Activity Relationships (SAR)

The development of this compound analogues has been a key area of research to improve its pharmacological properties, such as solubility and target specificity, and to reduce toxicity. A significant focus has been on modifying the quinone moiety, which is associated with off-target toxicity.[9]

Precursor-directed biosynthesis and semi-synthetic derivatization have been employed to generate novel non-quinone-containing ansamycin analogues.[9] For instance, the analogue BHI-001, which lacks the quinone moiety and has modifications in the ansa ring, is a very potent HSP90 inhibitor with a binding affinity (Kd) of 3 nM.[9]

Structure-activity relationship studies of ansamycins have revealed that the conformation of the ansa chain is crucial for their biological activity.

Conclusion

This compound and its ansamycin analogues represent a promising class of natural product-derived antitumor agents. Their unique structure and mechanism of action as HSP90 inhibitors have made them a focal point of research in cancer drug discovery. The journey from their discovery in a soil bacterium to the rational design of more potent and less toxic analogues highlights the power of natural product chemistry and biosynthetic engineering. Further exploration of the vast chemical space of ansamycins holds the potential for the development of novel and effective cancer therapeutics.

References

- 1. Macbecins I and II, new antitumor antibiotics. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of (+)-macbecin I - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hsp90 inhibition induces both protein-specific and global changes in the ubiquitinome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemogenomic analysis identifies this compound II as a compound specific for SMAD4-negative colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor and cytocidal activities of a newly isolated benzenoid ansamycin, this compound I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Macbecin: A Potent Inhibitor of Tumor Cell Proliferation Through Hsp90 Chaperone Disruption

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macbecin, a benzoquinone ansamycin antibiotic, has emerged as a significant agent in oncology research due to its potent anti-proliferative effects on a variety of tumor cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, focusing on its role as a heat shock protein 90 (Hsp90) inhibitor. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways are presented to equip researchers and drug development professionals with the critical information needed to explore and harness the therapeutic potential of this compound and its analogs.

Introduction

The 90 kDa heat shock protein (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of a vast array of "client" proteins.[1] Many of these client proteins are key mediators of signal transduction pathways that are frequently dysregulated in cancer, driving uncontrolled cell proliferation, survival, and metastasis.[1] Consequently, Hsp90 has become a prime target for anticancer drug development.[1]

This compound distinguishes itself as a potent Hsp90 inhibitor, exhibiting several advantages over other ansamycins like geldanamycin, including greater solubility and stability.[1][2] This guide delves into the specifics of this compound's interaction with Hsp90, the downstream consequences for oncogenic signaling, and the methodologies to assess its anti-proliferative efficacy.

Mechanism of Action: Hsp90 Inhibition

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its essential ATPase activity.[3] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent degradation of Hsp90-dependent client proteins via the ubiquitin-proteasome pathway.[1]

Quantitative Analysis of this compound's Interaction with Hsp90

The following table summarizes the key quantitative parameters defining the interaction between this compound and Hsp90.

| Parameter | Value | Description | Reference |

| IC50 (ATPase Activity) | 2 µM | The concentration of this compound required to inhibit 50% of Hsp90's ATPase activity. | [2][3][4] |

| Kd (Binding Affinity) | 0.24 µM | The dissociation constant, indicating a high binding affinity of this compound to Hsp90. | [2][3][4] |

Downstream Effects on Hsp90 Client Proteins

The inhibition of Hsp90 by this compound leads to the degradation of numerous oncogenic client proteins. This targeted degradation is a hallmark of Hsp90 inhibitors and a key contributor to their anti-proliferative effects.[1] Concurrently, treatment with Hsp90 inhibitors typically induces an upregulation of the co-chaperone Hsp70, which is a characteristic cellular response to chaperone inhibition.[1]

Key Hsp90 client proteins affected by this compound include:

-

ErbB2 (HER2): A receptor tyrosine kinase crucial in the pathogenesis of certain breast cancers.

-

cRaf1: A serine/threonine-protein kinase that is a central component of the MAPK/ERK signaling pathway.[1]

The degradation of these and other client proteins disrupts critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways Modulated by this compound

By inducing the degradation of key signaling molecules, this compound effectively shuts down pro-survival and proliferative pathways within tumor cells.

Hsp90 Chaperone Cycle and Inhibition by this compound

Caption: The Hsp90 chaperone cycle and its inhibition by this compound.

Disruption of PI3K/Akt and MAPK/ERK Signaling Pathways

Caption: this compound-induced degradation of Hsp90 client proteins disrupts key oncogenic signaling pathways.

Anti-Proliferative Activity of this compound

This compound has demonstrated significant anti-proliferative activity in both in vitro and in vivo models.

In Vitro Cytotoxicity

A study on this compound II, a hydroquinone ansamycin antibiotic, revealed its increased potency in colon cancer cell lines with a negative SMAD4 status compared to those with wild-type SMAD4.[5] This suggests a potential for targeted therapy based on the genetic background of the tumor.

Table 1: Differential Potency of this compound II in Colon Cancer Cell Lines

| Cell Line | SMAD4 Status | Relative Potency of this compound II | Reference |

| HT-29 | Negative | Increased | [5] |

| COLO-205 | Negative | Increased | [5] |

| HCT-116 | Wild-Type | Lower | [5] |

| HCT-15 | Wild-Type | Lower | [5] |

Note: Specific IC50 values were not provided in the cited abstract. The table indicates the relative potency observed.

In Vivo Anti-Tumor Efficacy

In a murine xenograft model using the human prostate carcinoma cell line DU145, this compound significantly inhibited tumor growth.[1]

Table 2: In Vivo Efficacy of this compound in a DU145 Xenograft Model

| Parameter | Result | Reference |

| Dose | 10 mg/kg (intraperitoneal) | [1] |

| Minimum Tumor/Control (T/C) Ratio | 32% | [2][4] |

| Tumor Doubling Time Delay | 2.3 days | [1] |

| Tumor Quadrupling Time Delay | 20.4 days | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol outlines the steps to assess the degradation of Hsp90 client proteins, such as Akt and cRaf1, and the induction of Hsp70 following this compound treatment.

Workflow Diagram:

Caption: Experimental workflow for Western blot analysis.

Methodology:

-

Cell Treatment: Culture tumor cells to 70-80% confluency and treat with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, cRaf1, Hsp70, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed tumor cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound prepared by serial dilution. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow Diagram:

References

Early Studies on the Anti-Tumor Properties of Macbecin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Macbecin, a member of the ansamycin family of antibiotics, was first isolated from the fermentation broth of Nocardia sp. No. C-14919.[1][2] Early investigations into its biological activity quickly revealed potent anti-tumor properties, positioning it as a compound of interest for oncology research. This technical guide provides an in-depth overview of the foundational studies on the anti-tumor characteristics of this compound I and the more recently elucidated immunomodulatory functions of this compound II. It is designed to offer a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying mechanisms of action for researchers in the field of drug discovery and development.

This compound I: Early Anti-Tumor and Cytocidal Activities

Initial studies in the 1980s demonstrated the significant in vivo anti-tumor efficacy of this compound I against several murine tumor models. These findings established this compound I as a promising cytotoxic agent.

Quantitative Data: In Vivo Anti-Tumor Activity of this compound I

The anti-tumor effects of this compound I were evaluated in various mouse models, with the increase in life span (ILS%) serving as a primary endpoint. The data from these seminal studies are summarized in the table below.

| Tumor Model | Mouse Strain | Treatment Dose (mg/kg/day) | Administration Route | Maximum Increase in Life Span (ILS%) |

| Leukemia P388 | Not Specified | 10 | Intraperitoneal | 97[3] |

| Melanoma B16 | Not Specified | 5 | Intraperitoneal | 103[3] |

| Ehrlich Carcinoma | Not Specified | 10 | Intraperitoneal | 206[3] |

| Leukemia L1210 | Not Specified | Not Specified | Intraperitoneal | 39[3] |

Table 1: Summary of the in vivo anti-tumor activity of this compound I in murine models.[3]

Experimental Protocols

The following is a generalized protocol based on the early in vivo studies of this compound I.

-

Animal Models: Male mice were used for the murine leukemia P388, melanoma B16, and Ehrlich carcinoma models. The specific strains were not detailed in the initial reports.

-

Tumor Inoculation: Tumor cells were inoculated intraperitoneally into the mice.

-

Drug Administration: this compound I, suspended in a suitable vehicle, was administered intraperitoneally once daily for a specified number of days, starting 24 hours after tumor inoculation.

-

Endpoint Measurement: The primary endpoint was the mean survival time of the treated and control groups. The anti-tumor effect was expressed as the percentage increase in life span (ILS%), calculated using the formula: ILS% = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

This compound I demonstrated cytotoxicity against cultured KB cells at concentrations of 0.1 µg/mL and higher.[3] While the specific assay was not named in the early reports, a typical cytotoxicity assay workflow is outlined below.

-

Cell Culture: Adherent KB cells were cultured in a suitable medium.

-

Plating: Cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound I.

-

Incubation: The plates were incubated for a period of 48 to 72 hours.

-

Staining: A staining agent, such as crystal violet, was added to the wells to stain the remaining viable cells.[4][5][6][7]

-

Quantification: The stain was solubilized, and the absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.

This compound II: Immunomodulatory Anti-Tumor Properties

More recent research has focused on this compound II, revealing a distinct anti-tumor mechanism centered on the modulation of the host immune response. Specifically, this compound II has been shown to upregulate the expression of Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of cancer cells.[8][9]

Mechanism of Action: Upregulation of MHC-I Expression

This compound II enhances MHC-I expression post-translationally by inhibiting its degradation. The proposed signaling pathway involves the rescue of MHC-I molecules from lysosomal degradation, thereby increasing their cell surface presentation to cytotoxic T lymphocytes.

Quantitative Data: this compound II In Vitro and In Vivo Studies

The immunomodulatory effects of this compound II have been demonstrated in various breast cancer cell lines and in vivo models, often in combination with other immunotherapies.

| Experimental System | Cell Line(s) | This compound II Concentration/Dose | Combination Therapy | Outcome |

| In Vitro | DCIS.com, MCF10CA1a | 0.1 µM, 0.5 µM | - | Increased cell surface MHC-I expression |

| In Vitro Co-culture | MCF10CA1a | 0.1 µM, 0.5 µM | PBMCs (1:10 and 1:20 ratio) | Synergistic induction of tumor cell death |

| In Vivo | E0771 (Breast Cancer) | 2 mg/kg | Anti-PD-1 Antibody | Significantly reduced tumor growth and lung metastasis[10] |

| In Vivo | E0771 (Breast Cancer) | 2 mg/kg | IL2-ep13nsEV (sEV vaccine) | Significantly reduced tumor growth |

Table 2: Summary of quantitative data from studies on the immunomodulatory effects of this compound II.

Experimental Protocols

-

Cell Culture and Treatment: Breast cancer cell lines (e.g., DCIS.com, MCF10CA1a) were cultured in appropriate media. Cells were treated with this compound II at concentrations of 0.1 µM and 0.5 µM for 48 hours.

-

Antibody Staining: After treatment, cells were harvested and stained with a fluorophore-conjugated antibody specific for MHC-I. An isotype-matched control antibody was used to determine background fluorescence.

-

Flow Cytometry Analysis: The fluorescence intensity of the stained cells was analyzed using a flow cytometer. An increase in the mean fluorescence intensity in this compound II-treated cells compared to vehicle-treated controls indicated an upregulation of surface MHC-I expression.

-

Animal Model: Syngeneic mouse models, such as C57BL/6J mice for the E0771 breast cancer cell line, were used.

-

Tumor Cell Implantation: E0771 cells were implanted into the mammary ducts of the mice to mimic the progression of ductal carcinoma.

-

Treatment Regimen:

-

This compound II was administered at a dose of 2 mg/kg.

-

For combination therapy, an anti-PD-1 antibody was co-administered.[10]

-

Alternatively, an engineered small extracellular vesicle vaccine (IL2-ep13nsEV) was used in combination with this compound II.

-

-

Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.

-

Metastasis Assessment: At the end of the study, lungs were harvested to assess metastatic burden.

-

Immunophenotyping: Tumors and spleens were collected to analyze the infiltration and activation of immune cells (e.g., CD4+ and CD8+ T cells) by flow cytometry.

Conclusion

The early studies on this compound I established its potent cytotoxic anti-tumor activity, laying the groundwork for further investigation into ansamycin antibiotics as anti-cancer agents. More recent research on this compound II has unveiled a sophisticated immunomodulatory mechanism, highlighting its potential to enhance the efficacy of modern immunotherapies. The ability of this compound II to upregulate MHC-I expression on tumor cells represents a promising strategy to overcome immune evasion and improve patient outcomes in combination with checkpoint inhibitors and cancer vaccines. This technical guide consolidates the key findings and methodologies from these pivotal studies, offering a valuable resource for the continued exploration and development of this compound and its analogs in oncology.

References